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Compound of Interest

Compound Name: 3-Chlorobenzonitrile

Cat. No.: B1581422 Get Quote

Introduction

3-Chlorobenzonitrile (C₇H₄ClN) is an organic compound with a molecular weight of 137.57

g/mol .[1][2] It exists as a colorless solid with a melting point between 38-41°C.[2][3] This

technical guide provides a comprehensive overview of the spectroscopic data for 3-
Chlorobenzonitrile, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13

Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry

(MS). The information presented is intended for researchers, scientists, and professionals in

the field of drug development and chemical analysis.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3-Chlorobenzonitrile.

¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz[4]

Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J) in Hz

Assignment

7.75 - 7.73 m Aromatic H

7.67 - 7.64 m Aromatic H

7.53 - 7.49 m Aromatic H
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Note: The assignments are based on the expected splitting patterns and chemical shifts for a

1,3-disubstituted benzene ring.

¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (ppm) Assignment

135.5 Aromatic CH

134.8 Aromatic C-Cl

131.3 Aromatic CH

130.4 Aromatic CH

117.1 Aromatic C-CN

113.8 Cyano C (C≡N)

Note: The assignments are based on typical chemical shifts for substituted benzene

derivatives.

IR Spectroscopy Data
Sample Preparation: KBr disc or nujol mull[4]

Wavenumber (cm⁻¹) Intensity Assignment

3070 Weak Aromatic C-H stretch

2230 Strong C≡N (nitrile) stretch

1570, 1470, 1420 Medium Aromatic C=C ring stretch

880, 780 Strong C-H out-of-plane bending

740 Strong C-Cl stretch

Mass Spectrometry Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.chemicalbook.com/SpectrumEN_766-84-7_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581422?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ionization Method: Electron Ionization (EI)

m/z Relative Intensity (%) Assignment

137 100
[M]⁺ (Molecular ion, ³⁵Cl

isotope)

139 32
[M+2]⁺ (Molecular ion, ³⁷Cl

isotope)

102 30 [M-Cl]⁺

75 12 [C₆H₃]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

A solution of 3-Chlorobenzonitrile was prepared by dissolving approximately 10-20 mg of

the solid sample in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

The solution was transferred into a 5 mm NMR tube.

2. Data Acquisition:

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[4]

For ¹H NMR, the spectral width was set to cover the aromatic region (approximately 0-10

ppm). A sufficient number of scans were acquired to obtain a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled experiment was performed to simplify the spectrum to

single lines for each carbon atom. The spectral width was set to encompass the expected

range for aromatic and nitrile carbons (approximately 0-150 ppm).

3. Data Processing:
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The acquired Free Induction Decay (FID) was Fourier transformed to obtain the frequency-

domain spectrum.

The spectra were phase-corrected and baseline-corrected.

Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H

and δ = 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
1. Sample Preparation (KBr Pellet Method):

A small amount of 3-Chlorobenzonitrile (1-2 mg) was ground with approximately 100-200

mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

2. Data Acquisition:

The KBr pellet was placed in the sample holder of a Fourier Transform Infrared (FTIR)

spectrometer.

A background spectrum of the empty sample holder was recorded.

The IR spectrum of the sample was then recorded over the range of 4000-400 cm⁻¹.

3. Data Processing:

The sample spectrum was ratioed against the background spectrum to produce the final

transmittance or absorbance spectrum.

The positions of the major absorption bands were identified and reported in wavenumbers

(cm⁻¹).

Mass Spectrometry (MS)
1. Sample Introduction:
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A small amount of 3-Chlorobenzonitrile was introduced into the mass spectrometer,

typically via a direct insertion probe for solid samples or after separation by gas

chromatography (GC-MS).

2. Ionization:

Electron Ionization (EI) was used, with electrons accelerated to a standard energy of 70 eV.

3. Mass Analysis:

The resulting ions were separated according to their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., a quadrupole or time-of-flight analyzer).

4. Data Acquisition and Processing:

The detector recorded the abundance of each ion at a specific m/z value.

The data was plotted as a mass spectrum, showing the relative intensity of each ion. The

base peak (most intense peak) was assigned a relative intensity of 100%.

Visualizations
The following diagrams illustrate the experimental workflows for the spectroscopic analyses.
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Figure 1: General workflow for spectroscopic analysis of 3-Chlorobenzonitrile.
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Figure 2: Detailed experimental workflow for NMR spectroscopy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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